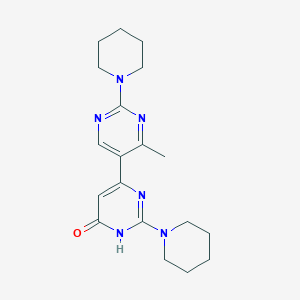![molecular formula C25H40N6O B6008812 N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6008812.png)
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a piperidine ring, and a piperazine moiety
Preparation Methods
The synthesis of N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Piperazine Moiety: The piperazine moiety is incorporated via alkylation reactions, where the piperidine ring is reacted with 4-ethylpiperazine under controlled conditions.
Final Assembly: The final step involves the coupling of the imidazo[1,2-a]pyridine core with the piperidine-piperazine intermediate, followed by N-methylation to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the imidazo[1,2-a]pyridine core or piperidine ring are replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate: This compound shares a similar piperidine-piperazine structure but lacks the imidazo[1,2-a]pyridine core.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds have a similar piperidine ring but differ in the core structure and functional groups.
Properties
IUPAC Name |
N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N6O/c1-4-6-12-27(3)25(32)24-22(31-13-8-7-9-23(31)26-24)20-29-14-10-21(11-15-29)30-18-16-28(5-2)17-19-30/h7-9,13,21H,4-6,10-12,14-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRIWHOAMHOTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N2C=CC=CC2=N1)CN3CCC(CC3)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione](/img/structure/B6008732.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)
![2-[4-({2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]ethyl acetate](/img/structure/B6008737.png)

![N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B6008749.png)
![4-(SEC-BUTYL)-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B6008766.png)
![1-Methyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-2-one](/img/structure/B6008768.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)
![9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)
![ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6008788.png)
![ethyl 3-(2-fluorobenzyl)-1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinecarboxylate](/img/structure/B6008795.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6008802.png)

![[1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone](/img/structure/B6008819.png)
